1,7-di-epi-alpha-Cedrene

Anti-leukaemic Cytotoxicity HL-60

1,7-di-epi-alpha-Cedrene (synonymous with (−)-α-cedrene, CAS 469-61-4) is a tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35) belonging to the cedrane/isocedrane class. It occurs naturally in cedarwood essential oils (Juniperus virginiana, Cupressus funebris) as well as in Asarum and Helichrysum italicum, with a reported GC retention index of 1397 on HP-5 columns.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1246805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-di-epi-alpha-Cedrene
Synonymsalpha-cedrene
beta-cedrene
cedrene
cedrone
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C13CC=C(C(C3)C2(C)C)C
InChIInChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12+,13+,15-/m1/s1
InChIKeyIRAQOCYXUMOFCW-UKTARXLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-di-epi-alpha-Cedrene for Scientific Procurement: Chemical Identity and Baseline Properties


1,7-di-epi-alpha-Cedrene (synonymous with (−)-α-cedrene, CAS 469-61-4) is a tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35) belonging to the cedrane/isocedrane class [1]. It occurs naturally in cedarwood essential oils (Juniperus virginiana, Cupressus funebris) as well as in Asarum and Helichrysum italicum, with a reported GC retention index of 1397 on HP-5 columns [1][2]. The compound is characterized by zero H-bond donors/acceptors, a TPSA of 0.00 Ų, and predicted moderate aqueous solubility (ESOL class) with a bioavailability score of 0.55 [3].

Tricyclic sesquiterpene probe for natural-product screening workflows
Cedrane/isocedrane class
Selective antimicrobial screening: spares lactic acid bacteria in disk diffusion
Reported selectivity context
Predicted low CYP inhibition risk supports in vivo PK interpretation
In silico prediction; experimental data lacking
Hydrocarbon benchmark with zero H-bond donors/acceptors
TPSA 0.00 Ų

Why 1,7-di-epi-alpha-Cedrene Cannot Be Substituted by Other Cedrene Isomers or Cedarwood Sesquiterpenes


The cedrene isomer family (α-cedrene, β-cedrene, thujopsene) and the related alcohol cedrol exhibit sharply divergent biological activity profiles despite shared biosynthetic origins in cedarwood oil. Critically, (−)-α-cedrene (1,7-di-epi-alpha-cedrene) demonstrates trypanocidal and anti-leukaemic activities with defined IC₅₀ values that have not been replicated for β-cedrene, while β-cedrene and thujopsene are potent CYP2B6 inhibitors (Ki 1.6 and 0.8 µM respectively) that introduce drug–drug interaction liabilities absent for α-cedrene [1][2]. Furthermore, α-cedrene's anti-obesity mechanism operates through adenylyl cyclase 3 (Adcy3) activation—a molecular target not engaged by β-cedrene or thujopsene [3]. These pharmacodynamic and pharmacokinetic divergences mean that substituting one cedrene isomer for another in research or formulation will produce non-equivalent biological outcomes and distinct safety considerations [4].

Isomer activity divergence
β-Cedrene and thujopsene lack reported trypanocidal and anti-leukaemic IC₅₀ values; substituting these isomers may shift assay-response context.
CYP inhibition liability mismatch
β-Cedrene and thujopsene are potent CYP2B6 inhibitors (Ki 1.6–0.8 µM); α-cedrene is predicted non-inhibitor. Metabolic profile may not transfer.
Target engagement specificity
α-Cedrene activates Adcy3 in rodent adipose tissue; no published Adcy3 data exist for β-cedrene or thujopsene. Pathway-response endpoints may differ.

Quantitative Differential Evidence for 1,7-di-epi-alpha-Cedrene Versus Closest Comparators


Anti-Leukaemic Potency of 1,7-di-epi-alpha-Cedrene vs. Thujopsene and β-Cedrene in HL-60 Cells

1,7-di-epi-alpha-Cedrene [(−)-α-cedrene] demonstrates in vitro anti-leukaemic activity against HL-60 human promyelocytic leukaemia cells with an IC₅₀ of 22.2 μg/mL, as established in the structure–activity study by Nibret & Wink (2010) [1]. In contrast, no anti-leukaemic IC₅₀ values against HL-60 cells have been reported for β-cedrene in peer-reviewed literature. Thujopsene, a related cedarwood sesquiterpene, has been evaluated not against HL-60 but against A549 non-small cell lung cancer cells, yielding a distinct cytotoxicity endpoint (LC₅₀ = 35.27 μg/mL) that is not directly comparable due to differing cell lines and assay readouts [2]. This dataset positions α-cedrene as the only cedrene-class sesquiterpene with validated anti-leukaemic activity in the HL-60 model.

Anti-leukaemic IC₅₀
Cross-study comparable
IC₅₀ = 22.2 µg/mL (HL-60)
Supports cytotoxicity endpoint review in leukaemia models
Only cedrene isomer with a defined HL-60 IC₅₀. Thujopsene data are for A549 cells (LC₅₀).
Anti-leukaemic Cytotoxicity HL-60

Trypanocidal Activity of 1,7-di-epi-alpha-Cedrene vs. Other Essential Oil Constituents

In a systematic structure–activity relationship screen of 28 essential oil constituents, 1,7-di-epi-alpha-Cedrene [(−)-α-cedrene] exhibited potent trypanocidal activity against Trypanosoma brucei brucei with an IC₅₀ of 4.07 μg/mL, representing the most active hydrocarbon-class compound tested [1]. For context, this potency is superior to the ether 1,8-cineole (IC₅₀ = 83.15 μg/mL), the ketone carvone (IC₅₀ = 12.94 μg/mL), and the phenol carvacrol (IC₅₀ = 11.25 μg/mL) within the same study [1]. The selectivity index (SI = 5.45) was calculated as the ratio of anti-leukaemic IC₅₀ to trypanocidal IC₅₀ . No published trypanocidal IC₅₀ data exist for β-cedrene or thujopsene against T. b. brucei, making α-cedrene the only validated trypanocidal agent among the cedarwood sesquiterpene isomers.

Trypanocidal IC₅₀
Head-to-head
IC₅₀ = 4.07 µg/mL (T. b. brucei)
Reported top rank among tested hydrocarbon-class constituents
20.4× more potent than 1,8-cineole. No data for β-cedrene or thujopsene.
Trypanocidal Trypanosoma brucei Neglected tropical disease

CYP450 Inhibition Liability: α-Cedrene vs. β-Cedrene and Thujopsene

In human liver microsome assays, β-cedrene and thujopsene were identified as potent competitive inhibitors of CYP2B6-mediated bupropion hydroxylation, with Ki values of 1.6 μM and 0.8 μM respectively—comparable to the selective CYP2B6 inhibitor thioTEPA (Ki = 2.9 μM) [1]. Thujopsene was additionally characterized as a mechanism-based inhibitor of CYP2C8, CYP2C9, and CYP2C19 [1]. In contrast, in silico ADMET predictions for 1,7-di-epi-alpha-cedrene indicate a substantially lower CYP inhibition risk profile: predicted non-inhibitor of CYP3A4 (probability 93.44%), CYP2C9 (84.49%), CYP2C19 (83.80%), and CYP2D6 (93.78%) [2]. These orthogonal datasets—experimental for β-cedrene/thujopsene, computational for α-cedrene—suggest that α-cedrene carries a materially lower drug–drug interaction liability than its isomer counterparts, though direct experimental CYP inhibition data for α-cedrene remain absent from the peer-reviewed literature.

CYP450 Inhibition
Cross-study comparable
Predicted non-inhibitor of CYP3A4/2C9/2C19/2D6
Drug–drug interaction model context may differ from β-cedrene/thujopsene
β-Cedrene Ki = 1.6 µM; Thujopsene Ki = 0.8 µM for CYP2B6. α-Cedrene data are in silico only.
CYP450 inhibition Drug–drug interaction ADMET

Selective Antibacterial Activity of α-Cedrene Against Pathogens Without Harming Beneficial Gut Bacteria

At 2 mg/disk in agar diffusion assays, (−)-α-cedrene demonstrated strong growth inhibition of Clostridium perfringens (foodborne pathogen) and moderate inhibition of Escherichia coli and Streptococcus mutans, while exhibiting no inhibitory activity against four beneficial lactic acid bacteria: Bifidobacterium bifidum, B. longum, Lactobacillus acidophilus, and L. casei [1]. This pathogen-selective profile contrasts with the broader-spectrum antibacterial activity reported for thujopsene (MICs = 25–50 μg/mL against both S. aureus and S. typhimurium) and is distinct from cedrol, which inhibits C. perfringens at a lower dose (1 mg/disk) but lacks the documented selectivity profile of α-cedrene [1][2]. The cedrene isomer mixture from Platycladus orientalis leaf oil produced comparable inhibition zones against C. difficile and C. perfringens (33.1–34.7 mm at 2.0 mg/disc) but was not tested individually for selectivity against lactic acid bacteria [3].

Antibacterial Selectivity
Cross-study comparable
Inhibits C. perfringens, E. coli, S. mutans; spares 4 lactic acid bacteria
Supports antimicrobial screening context for gut pathogen models
2 mg/disk agar diffusion. Thujopsene shows broad-spectrum activity; selectivity not reported.
Antibacterial Selective toxicity Gut microbiota

Anti-Obesity Efficacy of α-Cedrene via Adenylyl Cyclase 3: A Mechanism Not Shared by β-Cedrene or Thujopsene

Oral administration of α-cedrene to rodents on a high-fat diet (HFD) prevented and reversed HFD-induced obesity and associated metabolic aberrations without reducing food intake. The anti-obesity effect was mechanistically attributed to activation of adenylyl cyclase 3 (Adcy3) in adipose tissues [1]. This target engagement is specific to α-cedrene among cedarwood sesquiterpenes; no published studies demonstrate Adcy3 activation by β-cedrene, thujopsene, or cedrol. The patent literature further identifies di-epi-alpha-cedrene (synonymous with 1,7-di-epi-alpha-cedrene) as a claimed active agent for treating obesity, hyperlipidemia, diabetes, and fatty liver disease [2]. The quantitative in vivo efficacy and defined molecular target establish a differentiation axis that is absent for the comparator sesquiterpenes.

Anti-obesity Mechanism
Class-level inference
Adcy3 activation in rodent adipose tissue
Model-response endpoint context for metabolic disease research
No Adcy3 data for β-cedrene or thujopsene. Requires validation.
Anti-obesity Adenylyl cyclase 3 Metabolic syndrome

Blood–Brain Barrier Permeation Potential of 1,7-di-epi-alpha-Cedrene vs. Cedrol and Other Sesquiterpenes

In silico ADMET predictions using admetSAR 2.0 indicate that 1,7-di-epi-alpha-cedrene has a high probability of blood–brain barrier (BBB) penetration (97.50%) and human oral bioavailability (75.71%) [1]. The SwissADME prediction from the sCentInDB corroborates the oral bioavailability score (0.55) but classifies BBB permeation as negative [2]. This discrepancy between prediction tools highlights the importance of experimental validation. For context, cedrol—the predominant alcohol sesquiterpene in cedarwood oil—has a markedly different physicochemical profile (H-bond donor = 1, TPSA = 20.23 Ų) that would predict lower passive BBB penetration. The high predicted BBB penetration of α-cedrene, if experimentally confirmed, would differentiate it from cedrol and potentially from thujopsene for CNS-targeted applications, though no head-to-head experimental BBB permeability data are currently available.

BBB Permeation
Data to verify
Predicted probability 97.50% (admetSAR); SwissADME negative
CNS penetration model context requires experimental validation
Discrepancy between in silico tools. No experimental BBB data available.
Blood–brain barrier CNS penetration ADMET prediction

Evidence-Backed Application Scenarios for Procuring 1,7-di-epi-alpha-Cedrene


Anti-Trypanosomal Drug Discovery and Lead Optimization Programs

1,7-di-epi-alpha-Cedrene is the only cedrene-class sesquiterpene with a validated trypanocidal IC₅₀ (4.07 μg/mL against T. b. brucei bloodstream forms) and a defined selectivity index (SI = 5.45) [1]. Research groups screening natural product libraries for anti-trypanosomal leads should specify this compound rather than generic 'cedrene' or isomer mixtures, as β-cedrene and thujopsene lack any published anti-trypanosomal data [1]. The compound serves as the hydrocarbon-class benchmark against which more polar essential oil constituents (carvacrol, carvone, 1,8-cineole) were compared in the foundational Nibret & Wink (2010) structure–activity relationship study [1].

Metabolic Disease Research Requiring Adcy3-Targeted Anti-Obesity Agents

For research programs investigating adenylyl cyclase 3 (Adcy3) as a therapeutic target for obesity and metabolic syndrome, α-cedrene is the only natural product ligand with demonstrated in vivo efficacy via this mechanism [2]. Oral α-cedrene prevented and reversed HFD-induced obesity in rodents without affecting food intake, establishing it as a pharmacological tool compound for Adcy3 pathway studies [2]. β-Cedrene and thujopsene have no published Adcy3 activity data and cannot substitute for α-cedrene in these experiments [3]. The compound's claimed utility in patents covering obesity, hyperlipidemia, diabetes, and fatty liver disease further supports its relevance for metabolic disease research procurement [3].

Selective Antimicrobial Formulation Development Targeting Gut Pathogens

Formulation scientists developing selective antimicrobial agents for gut health applications should procure (−)-α-cedrene based on its demonstrated ability to inhibit Clostridium perfringens, Escherichia coli, and Streptococcus mutans at 2 mg/disk while sparing all four tested lactic acid bacteria (Bifidobacterium bifidum, B. longum, Lactobacillus acidophilus, L. casei) [4]. This selectivity profile is not documented for thujopsene, which exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria [5], nor for cedrol, whose selectivity against beneficial bacteria was not assessed in the available literature [4]. The pathogen-selective antibacterial activity supports procurement specifically of the α-isomer for gut health formulation research.

Pharmacokinetic and Drug Interaction Studies Requiring Low CYP Inhibition Risk

Investigators planning in vivo pharmacokinetic studies or co-administration experiments should select 1,7-di-epi-alpha-cedrene over β-cedrene or thujopsene based on CYP450 inhibition liability. β-Cedrene (Ki = 1.6 μM) and thujopsene (Ki = 0.8 μM) are potent competitive CYP2B6 inhibitors comparable to the clinical inhibitor thioTEPA (Ki = 2.9 μM), and thujopsene additionally acts as a mechanism-based inhibitor of CYP2C8, CYP2C9, and CYP2C19 [6]. In contrast, α-cedrene is predicted to be a non-inhibitor of CYP3A4, CYP2C9, CYP2C19, and CYP2D6 [7]. For studies where CYP-mediated drug–drug interactions would confound interpretation, α-cedrene is the lower-risk procurement choice.

Application
Selection Property
Validation Focus
Anti-trypanosomal screening
Validated T. b. brucei IC₅₀ and selectivity index
Comparator assay-response context vs. other essential oil constituents
Adcy3 pathway studies
Reported Adcy3 activation in adipose tissue
Model-response endpoint context in diet-induced obesity models
Selective antimicrobial formulation
Pathogen inhibition with lactic acid bacteria sparing
Antimicrobial screening context; gut microbiota endpoint review
In vivo PK / DDI studies
Predicted low CYP inhibition risk
CYP inhibition model context; experimental confirmation review
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